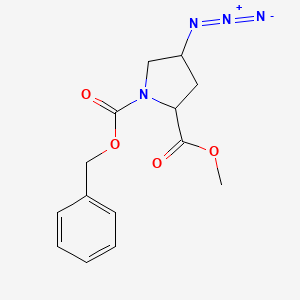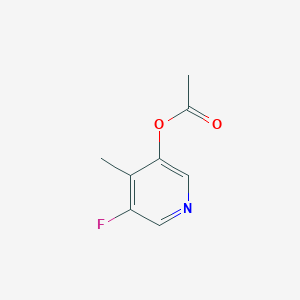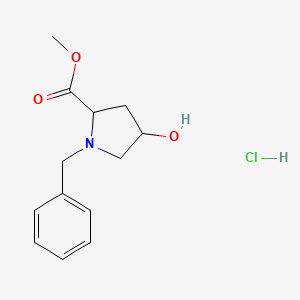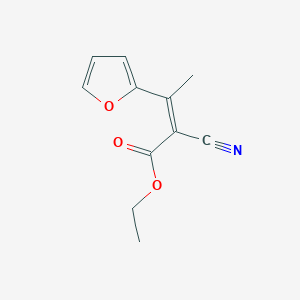![molecular formula C22H26N4O3S B12273033 2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B12273033.png)
2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound that features a pyridine ring, a pyrrolidine sulfonyl group, and an octahydropyrrolo[2,3-c]pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine sulfonyl benzoyl intermediate, followed by the formation of the octahydropyrrolo[2,3-c]pyrrole core, and finally the attachment of the pyridine ring.
-
Preparation of Pyrrolidine Sulfonyl Benzoyl Intermediate
Reagents: Pyrrolidine, sulfonyl chloride, benzoyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions using a base like triethylamine.
-
Formation of Octahydropyrrolo[2,3-c]pyrrole Core
Reagents: Cyclohexanone, ammonia, and a reducing agent such as sodium borohydride.
Conditions: The reaction is typically conducted in ethanol at room temperature.
-
Attachment of Pyridine Ring
Reagents: Pyridine, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The reaction is performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the compound, potentially altering the functional groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduced forms of the compound, possibly affecting the sulfonyl or carbonyl groups.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Products: Substituted derivatives where nucleophiles replace specific functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving enzyme inhibition.
Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical properties.
Mecanismo De Acción
The mechanism of action of 2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the target and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds with a pyridine ring, such as 2-aminopyridine.
Sulfonyl Benzoyl Compounds: Molecules featuring the sulfonyl benzoyl group, like sulfonylureas.
Uniqueness
2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the octahydropyrrolo[2,3-c]pyrrole core, along with the pyrrolidine sulfonyl benzoyl and pyridine groups, makes it distinct from other compounds with similar individual components.
Propiedades
Fórmula molecular |
C22H26N4O3S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H26N4O3S/c27-22(17-6-8-19(9-7-17)30(28,29)25-12-3-4-13-25)26-14-10-18-15-24(16-20(18)26)21-5-1-2-11-23-21/h1-2,5-9,11,18,20H,3-4,10,12-16H2 |
Clave InChI |
KUBIGBHPIBRHMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4C3CN(C4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoxalin-2-amine](/img/structure/B12272964.png)

![4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12272986.png)

![3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272997.png)



![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12273018.png)
![3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
